![molecular formula C22H18N2OS B251175 N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide, commonly known as BTA-1, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects. BTA-1 belongs to a class of compounds known as benzothiazole derivatives, which have been shown to have a variety of pharmacological activities.
作用機序
BTA-1 has been shown to have a variety of mechanisms of action, including the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. BTA-1 has also been shown to inhibit the aggregation of amyloid beta peptides, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a variety of biochemical and physiological effects, including the ability to increase the levels of acetylcholine in the brain, which may improve cognitive function. BTA-1 has also been shown to have antioxidant effects, which may help to protect neurons from damage.
実験室実験の利点と制限
One of the advantages of using BTA-1 in lab experiments is that it has been extensively studied and its mechanisms of action are well understood. However, one limitation is that BTA-1 has not been extensively studied in clinical trials, so its potential therapeutic effects in humans are not well understood.
将来の方向性
There are several potential future directions for research on BTA-1. One area of research could be to study the effects of BTA-1 in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to study the potential therapeutic effects of BTA-1 in humans, through clinical trials. Additionally, further studies could be conducted to better understand the mechanisms of action of BTA-1 and its potential interactions with other drugs.
合成法
BTA-1 can be synthesized using a variety of methods, including the reaction of 2-phenylacetic acid with 2-aminobenzothiazole in the presence of a suitable coupling agent. Other methods include the reaction of 2-aminobenzothiazole with benzyl bromide followed by acetylation of the resulting product.
科学的研究の応用
BTA-1 has been studied extensively for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that BTA-1 has neuroprotective effects, which may be due to its ability to inhibit the aggregation of amyloid beta peptides, which are a hallmark of Alzheimer's disease.
特性
分子式 |
C22H18N2OS |
---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2OS/c25-21(14-16-6-2-1-3-7-16)23-15-17-10-12-18(13-11-17)22-24-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,23,25) |
InChIキー |
PONXUGJRISURFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。